3-Cyclopropyl-2,6-difluorobenzaldehyde
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Overview
Description
3-Cyclopropyl-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-Cyclopropyl-2,6-difluorobenzoic acid, while reduction could produce 3-Cyclopropyl-2,6-difluorobenzyl alcohol.
Scientific Research Applications
3-Cyclopropyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-2,6-difluorobenzaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in chemical reactions, it may act as an electrophile, participating in nucleophilic addition or substitution reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Cyclopropyl-2,6-difluorobenzaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-cyclopropyl-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |
InChI Key |
DCOXZMSMOLSBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)F)C=O)F |
Origin of Product |
United States |
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